N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine
Description
N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine is a complex organic compound that features a combination of heterocyclic structures, including pyridine, oxazole, and thiadiazole
Properties
IUPAC Name |
N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N5O2S/c13-11(14)21-8-2-1-7(15-6-8)5-16-12-18-17-10(22-12)9-3-4-20-19-9/h1-4,6,11H,5H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUOHYXJCMUOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)CNC2=NN=C(S2)C3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
Formation of the pyridine derivative:
Construction of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the thiadiazole ring:
Coupling reactions: The final step involves coupling the pyridine, oxazole, and thiadiazole moieties under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Biological Research: It is used in research to study its effects on various biological systems and its potential as a therapeutic agent.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[[5-(difluoromethoxy)pyridin-2-yl]methyl]-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine: can be compared with other heterocyclic compounds that contain similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
